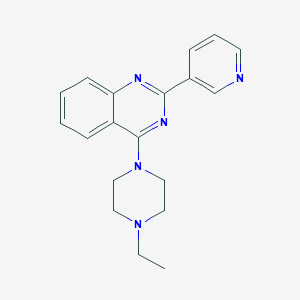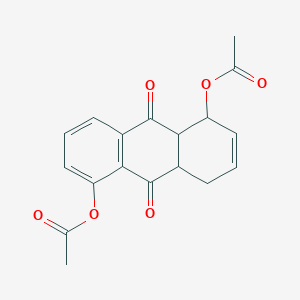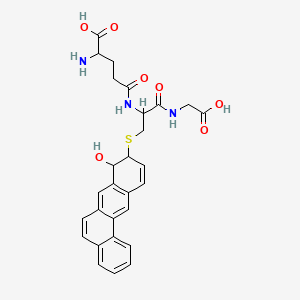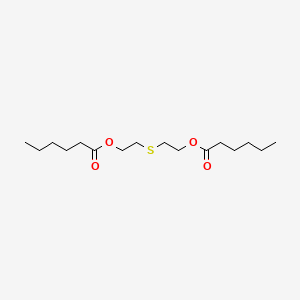
Sulfanediyldiethane-2,1-diyl dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanediyldiethane-2,1-diyl dihexanoate is a chemical compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is also known by its alternative name, hexanoic acid, thiodi-2,1-ethanediyl ester . This compound is characterized by the presence of a sulfanediyl group linked to diethane and dihexanoate moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanediyldiethane-2,1-diyl dihexanoate typically involves the esterification of hexanoic acid with a thiodiethanol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous esterification process. This method allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, helps in the purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanediyldiethane-2,1-diyl dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of sulfanediyldiethane-2,1-diyl dihexanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release hexanoic acid and thiodiethanol derivatives. These products can then participate in further biochemical reactions, influencing cellular processes and pathways . The sulfanediyl group can also interact with thiol-containing enzymes and proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanediyldiethane-2,1-diyl diacetate: Similar structure but with acetate groups instead of hexanoate groups.
Sulfanediyldiethane-2,1-diyl dibutanoate: Similar structure but with butanoate groups instead of hexanoate groups.
Uniqueness
Sulfanediyldiethane-2,1-diyl dihexanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. The hexanoate groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in both aqueous and non-aqueous environments .
Eigenschaften
CAS-Nummer |
4275-29-0 |
|---|---|
Molekularformel |
C16H30O4S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-(2-hexanoyloxyethylsulfanyl)ethyl hexanoate |
InChI |
InChI=1S/C16H30O4S/c1-3-5-7-9-15(17)19-11-13-21-14-12-20-16(18)10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
UIDRKZGBUGGCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCSCCOC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)


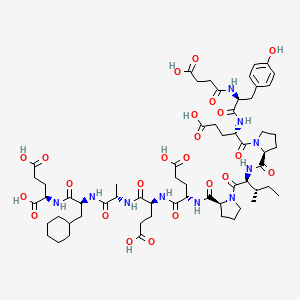
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)

